

infrared spectroscopy of benzo[d]oxathiole-2-thione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Oxathiole

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An In-Depth Technical Guide to the Infrared Spectroscopy of Benzo[d]oxathiole-2-thione

For professionals in research, chemical sciences, and drug development, this guide offers a detailed examination of the infrared (IR) spectroscopic characteristics of benzo[d]oxathiole-2-thione. This document provides a comprehensive overview of the compound's vibrational properties, supported by experimental data and protocols.

Introduction to Benzo[d]oxathiole-2-thione

Benzo[d]oxathiole-2-thione is a heterocyclic compound that has been known for over a century. Despite its long history, a full and adequate characterization has only recently been accomplished.^{[1][2]} This guide focuses on its infrared spectroscopic profile, which is crucial for its identification and for understanding its molecular structure and bonding.

Experimental Protocol: Infrared Spectroscopy

A precise understanding of the experimental methodology is essential for the replication and verification of spectroscopic data. The infrared spectrum of benzo[d]oxathiole-2-thione was obtained using the Attenuated Total Reflectance (ATR) technique.^[1]

Synthesis of Benzo[d]oxathiole-2-thione:

The compound was prepared from 2-mercaptophenol.^[1] The detailed synthesis procedure is as follows:

- **Dissolution:** 0.50 g (4.0 mmol) of 2-mercaptophenol was dissolved in 6 mL of water containing 0.4 g (10 mmol) of sodium hydroxide.
- **Reaction:** While stirring the solution, 0.38 mL (0.57 g, 5.0 mmol) of thiophosgene was added.
- **Stirring:** The mixture was stirred at room temperature for 18 hours.
- **Extraction:** The mixture was then extracted twice with 5 mL of dichloromethane (CH_2Cl_2).
- **Drying and Evaporation:** The combined extracts were dried and the solvent was evaporated.
- **Purification:** The resulting residue was purified by column chromatography on silica gel using a 1:1 mixture of diethyl ether and hexane as the eluent. This process yielded the product as orange-red crystals.^[1]

Spectroscopic Analysis:

- **Instrumentation:** The infrared spectrum was recorded on a Shimadzu IRAffinity-1S spectrometer.
- **Technique:** Attenuated Total Reflectance (ATR) was used for sample analysis.^[1] This method is advantageous as it requires minimal sample preparation and is suitable for solid samples.
- **Data Acquisition:** The spectrum is typically recorded in the mid-infrared range (4000-400 cm^{-1}) to observe the fundamental vibrational modes of the molecule.

Data Presentation: Infrared Absorption Data

The infrared spectrum of benzo[d]oxathiole-2-thione exhibits several characteristic absorption bands. The quantitative data, including peak positions (in wavenumbers, cm^{-1}) and their assignments, are summarized in the table below.

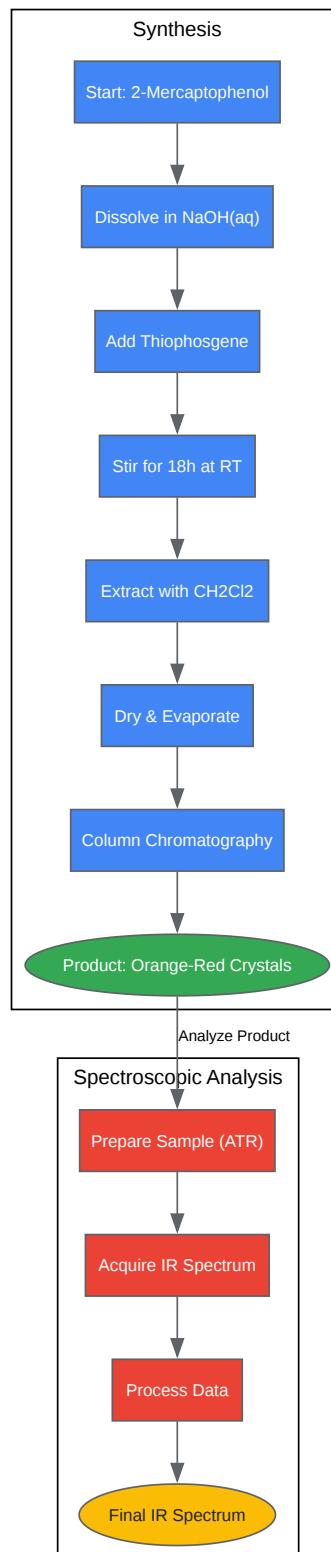
Peak Position (v _{max} / cm ⁻¹)	Vibrational Mode Assignment	Intensity
1450	Aromatic C=C stretching	Medium
1314	C-O stretching / Aromatic ring vibration	Medium
1175	C=S stretching (Thione)	Strong
1153	Aromatic C-H in-plane bending	Medium
1084	C-S stretching	Medium
1022	Aromatic ring breathing	Medium
1009	Aromatic C-H in-plane bending	Medium
741	Aromatic C-H out-of-plane bending	Strong
656	Ring deformation	Medium

Note: The assignment of vibrational modes is based on characteristic group frequencies and comparison with related structures. The original source highlights the C=S stretch at 1175 cm⁻¹.^[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure, from synthesis to spectroscopic analysis of benzo[d]oxathiole-2-thione.

Experimental Workflow for IR Spectroscopy of Benzo[d]oxathiole-2-thione

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References

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- 2. researchgate.net [researchgate.net]
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